molecular formula C12H12FNO B2973822 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole CAS No. 2197056-90-7

5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

Cat. No.: B2973822
CAS No.: 2197056-90-7
M. Wt: 205.232
InChI Key: IQACPEPZMKGXBU-UHFFFAOYSA-N
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Description

5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom and a tetrahydrofuran ring in the structure of this compound makes it unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and tetrahydrofuran.

    Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the indole nitrogen. This is followed by the addition of tetrahydrofuran under anhydrous conditions to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrahydrofuran ring in the compound can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: A simpler analog without the tetrahydrofuran ring.

    3-(Tetrahydrofuran-3-yl)-1H-indole: An analog without the fluorine atom.

    5-Fluoro-2-methylindole: A similar compound with a methyl group instead of the tetrahydrofuran ring.

Uniqueness

5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is unique due to the presence of both the fluorine atom and the tetrahydrofuran ring in its structure. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-fluoro-3-(oxolan-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-9-1-2-12-10(5-9)11(6-14-12)8-3-4-15-7-8/h1-2,5-6,8,14H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQACPEPZMKGXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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